N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Description
This compound features a naphthalene-1-carboxamide core linked to a 1,3,4-thiadiazole ring via a sulfanyl group. The sulfanyl bridge is further substituted with a carbamoylmethyl moiety connected to a 5-methyl-1,3,4-thiadiazol-2-yl group. The synthesis likely involves multi-step coupling reactions, as seen in similar thiadiazole derivatives (e.g., ), with high yields (>90%) under optimized conditions .
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S3/c1-10-21-22-16(28-10)19-14(25)9-27-18-24-23-17(29-18)20-15(26)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,19,22,25)(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDSIBJEXYZPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-amine, which is then reacted with benzyl chloride in the presence of a base and a solvent mixture of ethanol and water . The resulting intermediate is further reacted with naphthalene-1-carboxylic acid and other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Sulfanyl Position
The 2-sulfanyl group serves as a reactive site for nucleophilic displacement. Common reactions include:
Key Findings :
-
Substitution with amines (e.g., benzylamine) generates analogs with enhanced solubility and bioactivity .
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Alkylation with propargyl bromide introduces terminal alkynes for click chemistry applications .
Functionalization of the Pyrimidin-4-one Core
The 4-one carbonyl group participates in condensation and cyclization reactions:
Key Findings :
-
Condensation with aromatic aldehydes extends π-conjugation, altering photophysical properties.
-
Hydrazine derivatives show improved antimicrobial activity in preclinical studies.
Electrophilic Aromatic Substitution (EAS)
The 5-(4-fluorophenyl) group undergoes regioselective EAS:
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO |
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for drug development:
- Antimycobacterial Activity : Similar compounds have shown promising activity against Mycobacterium avium subsp. paratuberculosis, with some naphthalene derivatives demonstrating two-fold higher efficacy than established antibiotics like rifampicin and ciprofloxacin . This suggests that the compound could be further investigated for its potential as an antimycobacterial agent.
- Anticancer Properties : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer activity. For instance, certain compounds have shown up to 41 times more toxicity against cancer cells compared to normal cells . This highlights the potential of the thiadiazole moiety in developing targeted cancer therapies.
- VEGFR-2 Inhibition : The naphthalene structure has been incorporated into hybrids designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in cancer progression and metastasis . The integration of 1,3,4-thiadiazole rings within these structures enhances their biological activity.
Potential Therapeutic Applications
Given its diverse biological activities, this compound could have several therapeutic applications:
- Antimicrobial Treatments : With its demonstrated activity against mycobacterial infections, it may be developed into a novel treatment for tuberculosis and other mycobacterial diseases.
- Cancer Therapy : The anticancer properties observed in related compounds suggest that this compound could be explored as a new class of anticancer drugs targeting specific cancer cell lines while minimizing toxicity to normal cells.
Data Table: Comparative Biological Activities
| Compound Type | Activity | Reference |
|---|---|---|
| Naphthalene Derivatives | Antimycobacterial | |
| 1,3,4-Thiadiazole Derivatives | Anticancer (higher toxicity on cancer cells) | |
| Naphthalene Hybrids | VEGFR-2 Inhibition |
Case Studies and Research Findings
Several studies have highlighted the promising nature of thiadiazole and naphthalene derivatives:
- Antimycobacterial Study : A series of naphthalene carboxanilides were synthesized and tested against Mycobacterium avium, revealing significant antimicrobial properties compared to traditional antibiotics .
- Anticancer Evaluation : Research on hybrid compounds containing thiadiazoles showed marked selectivity towards cancer cells over normal cells, indicating a potential pathway for less toxic cancer treatments .
- VEGFR Inhibitor Development : The design of naphthalene-based hybrids has been linked to effective inhibition of VEGFR pathways in cancer models, suggesting a dual role in both antiangiogenic and anticancer strategies .
Mechanism of Action
The mechanism of action of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
N-[5-[(4-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide ()
- Key Difference : Replaces the carbamoylmethyl-thiadiazole moiety with a (4-methylphenyl)methylsulfanyl group.
- The hydrophobic (4-methylphenyl) group may enhance membrane permeability but reduce solubility .
5-(Naphthalen-1-yl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (15a, )
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide ()
- Key Difference : Substitutes the carbamoylmethyl-thiadiazole with an ethylthio group.
- Impact : Ethylthio increases lipophilicity (logP ≈ 3.5 vs. ~2.8 for the target compound), favoring passive diffusion but risking metabolic instability via oxidation .
Functional Analogues
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ()
- Key Difference : Incorporates halogenated aryl groups (Cl, F) instead of naphthalene.
- However, increased molecular weight (MW = 422.3) may reduce bioavailability .
N-Allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide ()
- Key Difference : Allyl and pyridinyl substituents introduce basicity and conformational flexibility.
- Impact : Pyridinyl enhances water solubility (pKa ≈ 4.5), while the allyl group may confer reactivity in covalent binding scenarios .
Physicochemical Properties
| Property | Target Compound | N-(5-(Ethylthio)-Thiadiazol-2-yl)-2-naphthamide | N-{N-[5-(2,4-Dichlorophenyl)-Thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide |
|---|---|---|---|
| Molecular Weight | ~450 | 315.4 | 422.3 |
| logP (Predicted) | 2.8 | 3.5 | 3.9 |
| Hydrogen Bond Donors | 3 | 1 | 2 |
| Rotatable Bonds | 6 | 4 | 7 |
| Aqueous Solubility (µg/mL) | <10 (Estimated) | 25 | 15 |
Implications :
- The target compound’s moderate logP balances lipophilicity and solubility, favoring oral absorption.
- Higher hydrogen bond donors may necessitate formulation optimization (e.g., salt forms) to improve bioavailability.
Biological Activity
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a complex compound that incorporates multiple bioactive moieties, particularly the 1,3,4-thiadiazole scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the biological activities associated with this compound, supported by research findings and data tables.
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant activity against various bacterial strains, including E. coli and Salmonella typhi. For instance, derivatives with specific substitutions at the thiadiazole ring have shown zones of inhibition ranging from 15 to 19 mm against these pathogens at a concentration of 500 μg/disk .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A review highlighted that certain 1,3,4-thiadiazole compounds exhibited cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.28 |
| Compound B | A549 (Lung Cancer) | 0.52 |
| Compound C | SK-MEL-2 (Melanoma) | 4.27 |
These findings suggest that structural modifications significantly influence the biological activity of thiadiazole derivatives .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that these compounds interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Study on Anticancer Properties
A study focused on the anticancer properties of various thiadiazole derivatives revealed promising results. The most active compounds were evaluated for their effects on cell viability and apoptosis induction in cancer cells. The study employed fluorescence-activated cell sorting (FACS) analysis to demonstrate that certain derivatives induced apoptosis without causing cell cycle arrest .
Antimicrobial Activity Assessment
Another significant study assessed the antimicrobial efficacy of several naphthalene carboxamide derivatives against Mycobacterium avium subsp. paratuberculosis. The results showed that some derivatives exhibited two-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin . This highlights the potential of these compounds as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
